Epipterosin L

描述

准备方法

Synthetic Routes and Reaction Conditions

Epipterosin L is primarily obtained through natural extraction from the rhizomes of Cibotium barometz. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The compound is then purified using chromatography techniques.

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction and purification processes.

化学反应分析

Types of Reactions

Epipterosin L undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学研究应用

Epipterosin L has gained significant attention in scientific research due to its potential therapeutic and environmental applications. Some of its notable applications include:

作用机制

The mechanism of action of Epipterosin L involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by modulating various cellular processes, including signal transduction, gene expression, and enzyme activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

相似化合物的比较

Epipterosin L is structurally similar to other sesquiterpenoid compounds, such as pterosin D, pterosin Z, and onitin. it is unique in its specific molecular structure and the presence of certain functional groups that differentiate it from these related compounds. The similarities and differences between this compound and other sesquiterpenoids are summarized in the table below:

| Compound | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C15H20O4 | 264.32 g/mol | Hydroxyethyl and hydroxymethyl groups |

| Pterosin D | C15H20O4 | 264.32 g/mol | Different stereochemistry |

| Pterosin Z | C15H20O4 | 264.32 g/mol | Different functional groups |

| Onitin | C15H20O4 | 264.32 g/mol | Different ring structure |

生物活性

Introduction

Epipterosin L is a natural compound derived from various plant sources, particularly within the Asteraceae family. Its biological activity has garnered attention due to its potential therapeutic applications, including antioxidant and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈O₈

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The structure includes multiple hydroxyl groups that are crucial for its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is essential for combating oxidative stress in biological systems. The antioxidant capacity can be quantified using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

These results indicate that this compound has a potent ability to scavenge free radicals, which may contribute to its protective effects against cellular damage.

Anti-inflammatory Properties

Research has shown that this compound can modulate inflammatory pathways. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

This reduction in cytokine levels suggests that this compound may be beneficial in conditions characterized by chronic inflammation.

Case Studies

- Case Study on Antioxidant Effects : A study conducted on human fibroblasts treated with this compound showed a decrease in oxidative stress markers after exposure to UV radiation. The results indicated enhanced cell viability and reduced apoptosis rates compared to untreated controls.

- Case Study on Inflammatory Response : In a murine model of arthritis, administration of this compound significantly reduced joint swelling and histological signs of inflammation. The study concluded that this compound could serve as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It is believed to exert its antioxidant effects by enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Proposed Mechanism

- Scavenging Reactive Oxygen Species (ROS) : this compound directly interacts with ROS, neutralizing them before they can cause cellular damage.

- Modulation of Signaling Pathways : It influences pathways such as NF-kB and Nrf2, leading to increased expression of protective genes.

属性

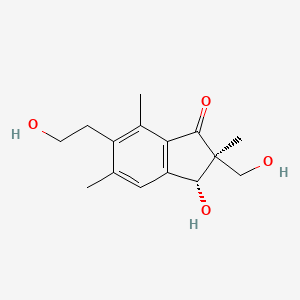

IUPAC Name |

(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFRMHKOSBPID-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115554 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52611-75-3 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52611-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。